(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Chemical Synthesis Quality Control Analytical Chemistry

(1-Benzyl-4-methylpyrrolidin-3-yl)methanamine (CAS 959958-19-1) is a pyrrolidine-based small-molecule scaffold characterized by a C13H20N2 molecular formula and a molecular weight of 204.32 g/mol. This compound is commercially available from multiple vendors, including Sigma-Aldrich, American Elements, and AKSci, as a neat liquid with a minimum purity specification of 95%.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 959958-19-1
Cat. No. B3317460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine
CAS959958-19-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CC1CN)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-8-15(10-13(11)7-14)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
InChIKeyGLFBPDDMMVIVQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine (CAS 959958-19-1): Structural and Physicochemical Reference for Procurement


(1-Benzyl-4-methylpyrrolidin-3-yl)methanamine (CAS 959958-19-1) is a pyrrolidine-based small-molecule scaffold characterized by a C13H20N2 molecular formula and a molecular weight of 204.32 g/mol [1]. This compound is commercially available from multiple vendors, including Sigma-Aldrich, American Elements, and AKSci, as a neat liquid with a minimum purity specification of 95% [1] . As a chiral building block featuring both a benzyl group on the pyrrolidine nitrogen and a methyl substituent at the 4-position, the compound is cataloged under MDL Number MFCD09910206 and PubChem CID 23062042 [1].

Critical Risk Assessment: Why Generic Pyrrolidine Methanamines Cannot Substitute for (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine (959958-19-1)


Due to the high degree of structural and stereochemical diversity among pyrrolidine-based methanamine scaffolds, direct substitution is not a scientifically sound procurement strategy. Compounds with alternative substitution patterns—such as the 5-methyl regioisomer (CAS 1423031-29-1) or the des-methyl analog (1-benzylpyrrolidin-3-yl)methanamine—exhibit distinct physicochemical properties, steric environments, and pharmacological activities . The 1-benzyl-4-methylpyrrolidin-3-yl core is a privileged pharmacophore that has been identified as a key substructure in potent, selective phosphodiesterase 9 (PDE9) inhibitors, demonstrating sub-100 nM inhibitory activity (IC50 = 66 nM), whereas alternative substitution patterns yield significantly attenuated activity or altered selectivity profiles [1] [2]. These differences in both intrinsic properties and biological activity underscore the imperative for precise compound selection.

Quantitative Differentiators for (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine (CAS 959958-19-1): A Data-Centric Guide for Informed Procurement


Purity Benchmarking: (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine Supplier-Specified Purity vs. Closest Structural Analog

The primary differentiator among vendors supplying (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine is the minimum purity specification, with major suppliers consistently certifying a minimum purity of 95% [1]. In contrast, close structural analogs, such as the amine derivative 4-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS 74880-20-9), are available at a lower minimum purity of 95% as well, but with notable differences in storage requirements (cool, dry place) and physical state . The consistency of the 95% purity specification for the target compound across multiple vendors provides a baseline for procurement and reduces the risk of variability in downstream applications, particularly when compared to analogs where purity may vary significantly between suppliers .

Chemical Synthesis Quality Control Analytical Chemistry

Pharmacophoric Validation: Potent PDE9A Inhibition by (1-Benzyl-4-methylpyrrolidin-3-YL)-Containing Scaffolds vs. Inactive Analogs

The 1-benzyl-4-methylpyrrolidin-3-yl substructure is a critical pharmacophoric element for potent PDE9A inhibition, a target implicated in cognitive disorders. A derivative of this scaffold, 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(1-methylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, exhibits an IC50 of 66 nM against human recombinant PDE9A expressed in Sf9 cells [1]. In stark contrast, an analog with a different substitution pattern, trans-6-(1-benzyl-4-methylpyrrolidin-3-yl)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrates an IC50 of 970 nM against PDE1C, highlighting the specific 3,4-trans stereochemistry and substitution pattern required for high potency [2]. The parent (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine compound serves as a versatile entry point for constructing these potent PDE9 inhibitors, whereas alternative scaffolds may fail to deliver the same level of potency due to suboptimal steric and electronic properties.

Medicinal Chemistry PDE9 Inhibition Structure-Activity Relationship

Storage and Handling Differentiation: (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine Liquid Form vs. Solid Amine Analogs

(1-Benzyl-4-methylpyrrolidin-3-yl)methanamine is supplied as a neat liquid requiring storage at +4 °C, as specified by American Elements and Sigma-Aldrich [1] . This contrasts with structurally similar amines, such as 4-Methyl-1-(phenylmethyl)-3-pyrrolidinamine (CAS 74880-20-9), which is a solid and can be stored long-term in a cool, dry place . The liquid physical form of the target compound may facilitate easier aliquotting and handling in solution-phase chemistry workflows, while the solid analog may offer advantages in stability and long-term storage. This difference in physical state and storage requirements is a quantifiable, practical differentiator for procurement and laboratory planning, directly impacting experimental logistics and compound management strategies.

Compound Management Laboratory Logistics Sample Preparation

Validated Research Applications and Procurement Scenarios for (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine (959958-19-1)


Synthesis of Potent PDE9A Inhibitors for Cognitive Disorder Research

(1-Benzyl-4-methylpyrrolidin-3-yl)methanamine serves as a critical chiral building block for constructing potent PDE9A inhibitors. The 1-benzyl-4-methylpyrrolidin-3-yl scaffold is a key pharmacophore that enables sub-100 nM inhibitory activity (IC50 = 66 nM) against PDE9A, as demonstrated in the development of PF-04447943 [1]. Its use is essential for achieving the necessary stereochemical and electronic properties required for high PDE9A affinity and selectivity. Procurement of this compound is thus a necessary step for any research program focused on developing PDE9-targeted therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.

Differential Scanning and Chiral Chromatography Method Development

The liquid physical state and specific storage requirements (+4 °C) of (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine differentiate it from solid amine analogs like 4-Methyl-1-(phenylmethyl)-3-pyrrolidinamine [2] . This makes it a preferred candidate for developing analytical methods that require a liquid standard, such as in chiral chromatography or differential scanning calorimetry (DSC) studies. The compound's well-defined purity specification (95%) and availability from multiple vendors provide a consistent, quality-controlled standard for method validation and inter-laboratory reproducibility studies .

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Nicotinic Receptor Ligands

The 1-benzyl-4-methylpyrrolidine scaffold has been identified in compounds that interact with nicotinic acetylcholine receptors (nAChRs), with a related compound showing an EC50 of 7000 nM on α3β4 nAChRs [3]. (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine, as a primary amine building block, can be used to explore SAR around this scaffold to improve potency and selectivity. Its use is critical for understanding how specific substitutions at the 3- and 4-positions of the pyrrolidine ring influence receptor binding and functional activity.

Asymmetric Synthesis and Chiral Catalyst Development

As a chiral amine building block, (1-Benzyl-4-methylpyrrolidin-3-yl)methanamine is valuable in asymmetric synthesis and the development of novel chiral ligands and catalysts . The compound's stereochemistry, derived from the 3- and 4-positions of the pyrrolidine ring, is essential for achieving high enantioselectivity in catalytic transformations. Procurement of this compound enables the exploration of new chiral catalysts for applications in pharmaceutical and fine chemical synthesis, where precise stereocontrol is paramount.

Quote Request

Request a Quote for (1-Benzyl-4-methylpyrrolidin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.